Cyclopropanol, 1,1'-(methylimino)bis-

Description

The compound "Cyclopropanol, 1,1'-(methylimino)bis-" is referenced in the provided evidence under CAS RN 105-59-9, with the IUPAC name 2,2'-(Methylimino)diethanol and synonyms such as Methyldiethanolamine (MDEA) . Notably, the term "Cyclopropanol" in the compound’s name appears inconsistent with its structure, as the evidence describes it as an ethanol derivative with a methyl-substituted nitrogen bridging two 2-hydroxyethyl groups. The molecular formula is C₅H₁₃NO₂, and it is widely used in industrial applications, including gas scrubbing (e.g., CO₂ and H₂S removal) and as a precursor in polymer synthesis . Its physical properties include a boiling point of 247°C (estimated for analogous compounds) and moderate water solubility due to its hydroxyl groups .

Properties

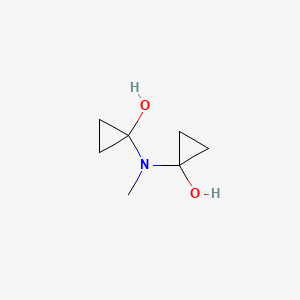

CAS No. |

55056-07-0 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-[(1-hydroxycyclopropyl)-methylamino]cyclopropan-1-ol |

InChI |

InChI=1S/C7H13NO2/c1-8(6(9)2-3-6)7(10)4-5-7/h9-10H,2-5H2,1H3 |

InChI Key |

ZTDOYYZJSUEZQR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1(CC1)O)C2(CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanol, 1,1’-(methylimino)bis- involves several methods. One common approach is the reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes, which enables a diastereoselective synthesis of trans-2-substituted cyclopropanols . Another method involves the titanium(IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide . Additionally, the addition of diverse organometallic reagents to 1-phenylsulfonylcyclopropanols allows for the synthesis of 1-substituted cyclopropanols .

Industrial Production Methods

Industrial production methods for Cyclopropanol, 1,1’-(methylimino)bis- typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanol, 1,1’-(methylimino)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The hydroxyl and methylimino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Cyclopropanol, 1,1’-(methylimino)bis- has numerous applications in scientific research:

Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

Medicine: Research into potential pharmaceutical applications explores its use in drug development and therapeutic interventions.

Industry: Cyclopropanol, 1,1’-(methylimino)bis- is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropanol, 1,1’-(methylimino)bis- involves its interaction with molecular targets and pathways. The compound’s cyclopropane ring and functional groups enable it to participate in various chemical reactions, influencing biological and chemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares "Cyclopropanol, 1,1'-(methylimino)bis-" (MDEA) with key analogs, focusing on molecular structure, substituents, and functional properties:

Key Research Findings and Comparative Analysis

Alkyl Substituent Effects: The methyl group in MDEA (C₅H₁₃NO₂) reduces steric hindrance compared to the ethyl analog (C₆H₁₅NO₂), enhancing its reactivity in gas absorption processes . The isopropanol derivative (C₇H₁₇NO₂) exhibits higher hydrophobicity, making it suitable for non-aqueous applications .

Functional Group Impact: Hydroxyl groups in ethanolamine derivatives (e.g., MDEA) confer water solubility, whereas carbamate esters (e.g., 77253-52-2) reduce polarity, favoring lipid membrane penetration . Sulfur and chlorine in 63869-13-6 increase reactivity and toxicity, leading to its classification as a Schedule 1 chemical .

Thermal Stability: MDEA’s boiling point (~247°C) is comparable to its isopropanol analog, suggesting similar thermal stability despite structural differences . Ethanolamine derivatives generally exhibit lower volatility than their esterified counterparts .

Industrial Relevance: MDEA dominates in gas treatment due to its balance of efficiency and low corrosivity, while N-ethyldiethanolamine sees niche use in pharmaceuticals .

Q & A

Q. What are the common laboratory synthesis routes for Cyclopropanol, 1,1'-(methylimino)bis-?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, brominated cyclopropane derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) may react with methylamine under controlled alkaline conditions to introduce the methylimino group. Reaction optimization includes temperature control (e.g., 0–25°C) and inert atmospheres to prevent side reactions. Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of Cyclopropanol, 1,1'-(methylimino)bis-?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with cyclopropane ring protons showing characteristic coupling constants (~5–8 Hz).

- IR Spectroscopy : Confirms hydroxyl (-OH) and imino (-N-CH₃) functional groups.

- Mass Spectrometry : Determines molecular weight and fragmentation patterns. Cross-validation with X-ray crystallography is recommended for absolute stereochemical assignment .

Q. How should researchers assess the purity of Cyclopropanol, 1,1'-(methylimino)bis- post-synthesis?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) for volatile derivatives. Elemental analysis (C, H, N) provides complementary purity data. For moisture-sensitive batches, Karl Fischer titration quantifies water content .

Advanced Research Questions

Q. What experimental strategies address contradictions in reactivity data for Cyclopropanol derivatives in cross-coupling reactions?

Methodological Answer: Discrepancies may arise from steric strain in the cyclopropane ring or competing elimination pathways. Strategies include:

- Systematic variation of catalysts (e.g., Pd vs. Ni) and ligands to modulate reaction pathways.

- Computational modeling (e.g., density functional theory, DFT) to analyze transition states and regioselectivity.

- In-situ monitoring via ³¹P NMR (if phosphonate analogs are involved) or reaction calorimetry to track exothermic intermediates .

Q. How can enantioselective synthesis of Cyclopropanol, 1,1'-(methylimino)bis- be achieved given its stereogenic centers?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes) during cyclopropane ring formation.

- Chiral Resolution : Use chiral stationary phases in HPLC or enzymatic kinetic resolution.

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) post-synthesis .

Q. What computational methods predict the stability of Cyclopropanol, 1,1'-(methylimino)bis- under varying pH conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and protonation states.

- pKa Prediction Tools : Software like MarvinSuite or ACD/Labs estimates acid-base behavior.

- DFT Calculations : Evaluate ring strain energy and bond dissociation enthalpies to assess degradation pathways .

Q. How can researchers evaluate the biological activity of Cyclopropanol, 1,1'-(methylimino)bis- derivatives?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution tests against Gram-positive/negative bacteria.

- Antioxidant Studies : DPPH radical scavenging assays quantify free radical neutralization.

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) assess therapeutic potential .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR chemical shifts for Cyclopropanol derivatives?

Methodological Answer: Variations may stem from solvent effects, concentration, or impurities. Solutions include:

- Replicate experiments using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Compare with literature data for structurally analogous compounds (e.g., bis-phosphonate esters with cyclopropanol backbones) .

Safety and Handling

Q. What protocols ensure safe handling of Cyclopropanol, 1,1'-(methylimino)bis- in laboratory settings?

Methodological Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C to minimize ring-opening reactions.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.